5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-ethylpiperazine group at position 5 and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2. This compound is structurally significant due to its dual piperazine-piperidine sulfonyl motif, which may influence pharmacokinetic properties such as solubility and receptor binding .
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-3-25-12-14-26(15-13-25)22-20(16-23)24-21(30-22)18-4-6-19(7-5-18)31(28,29)27-10-8-17(2)9-11-27/h4-7,17H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIRMXZSCKXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethylpiperazine and methylpiperidine groups can be introduced through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Oxazole Derivatives with Fluorinated Benzoyl-Piperazine Moieties
Example Compound :
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS RN: 903864-40-4)
- Key Differences :
- The target compound features a 4-ethylpiperazine group, whereas this analog includes a 4-(4-fluorobenzoyl)piperazine substituent.
- The sulfonyl-piperidine group in the target compound is replaced with a 4-fluorophenyl group.
- Implications :
Another Analog: 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS RN: 903852-60-8)
- Key Differences :
- Substituent positions differ: 2-fluorophenyl vs. 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl in the target compound.
Ethylamino vs. Ethylpiperazine Variants
Example Compound: 5-(Ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Key Differences: Replacement of 4-ethylpiperazine with a simpler ethylamino group. Retains the piperidine sulfonyl moiety but lacks the piperazine ring’s conformational flexibility.
Vinyl-Substituted Oxazole Analogs
Example Compound :
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS RN: 941010-23-7)
- Key Differences :
- A vinylphenyl group replaces the sulfonyl-piperidine phenyl group.
- Implications :
Comparative Data Table
Research Findings and Implications
- The 4-ethylpiperazine group in the target compound likely improves blood-brain barrier penetration compared to fluorinated benzoyl analogs, which are more lipophilic but metabolically stable .
- The sulfonyl-piperidine group may confer higher solubility in polar solvents compared to fluorophenyl or vinyl-substituted analogs, though experimental validation is needed .
- Structural analogs with simplified amine groups (e.g., ethylamino) show reduced synthetic complexity but may compromise target selectivity .
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